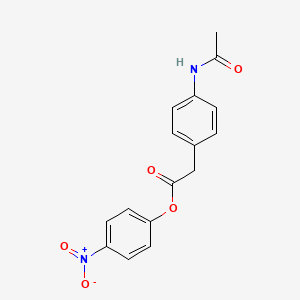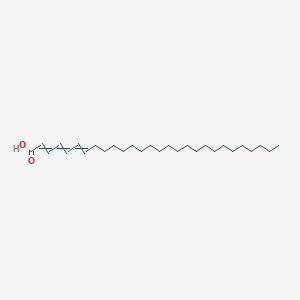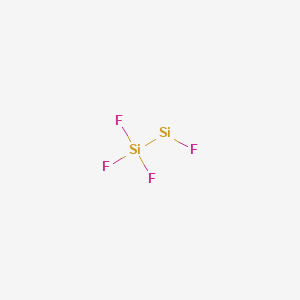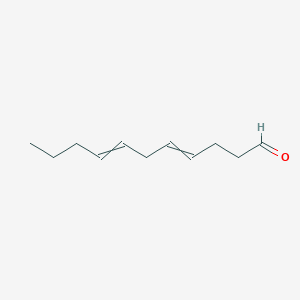
1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole is a heterocyclic compound that contains both nitrogen and boron atoms within its structure
Vorbereitungsmethoden
The synthesis of 1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a boron-containing precursor with a nitrogen-containing compound under controlled temperature and pressure conditions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-nitrogen-oxygen compounds, while reduction may produce boron-nitrogen-hydrogen compounds.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve boron and nitrogen metabolism.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s boron and nitrogen atoms can form coordinate bonds with these targets, modulating their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4,5-diphenyl-4,5-dihydro-1H-tetrazaborole can be compared with other similar compounds, such as:
1H-Tetrazaborole, 4,5-dihydro-1,4-dimethyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Another heterocyclic compound with a similar core structure but different functional groups, resulting in distinct reactivity and uses.
4,4-Dimethyl-5,5-diphenyl-1-[1,1,2-trimethyl-2-]:
The uniqueness of this compound lies in its specific combination of boron and nitrogen atoms, which imparts unique reactivity and stability, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
114027-14-4 |
|---|---|
Molekularformel |
C13H13BN4 |
Molekulargewicht |
236.08 g/mol |
IUPAC-Name |
1-methyl-4,5-diphenyltetrazaborole |
InChI |
InChI=1S/C13H13BN4/c1-17-14(12-8-4-2-5-9-12)18(16-15-17)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI-Schlüssel |
WSNWUQGJDDLMOJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(N=NN1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)

![n-(4-Butoxyphenyl)-n'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14291407.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)
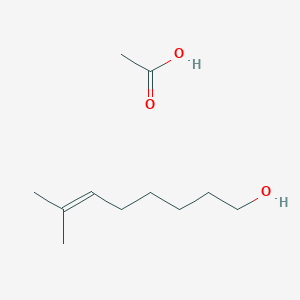
methanone](/img/structure/B14291421.png)
![3-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14291430.png)

